Pharmacopeial Acceptance Criteria: Differential Limits for Calcitriol Impurities A
Calcitriol Impurities A (trans-Calcitriol) is subject to specific, pharmacopeially-defined acceptance limits that differ from those of other impurities and the total impurity threshold. According to the USP monograph, the limit for trans-Calcitriol is Not More Than (NMT) 0.25%, which is higher than the limit for Impurity B (NMT 0.1%) and Impurity C (NMT 0.1%) [1]. The British Pharmacopoeia (BP/EP) sets a limit of maximum 0.5% for Impurity A, again differentiating it from unspecified impurities (max 0.10%) [2]. These distinct limits underscore the specific regulatory focus on this particular geometric isomer, requiring its dedicated reference standard for accurate quantification and compliance demonstration.
| Evidence Dimension | Pharmacopeial Acceptance Limit (% of total) |
|---|---|
| Target Compound Data | USP: ≤ 0.25%; BP/EP: ≤ 0.5% |
| Comparator Or Baseline | Impurity B (USP): ≤ 0.1%; Impurity C (USP): ≤ 0.1%; Unspecified impurity (BP/EP): ≤ 0.10% |
| Quantified Difference | USP: +150% vs. Impurity B/C; BP/EP: +400% vs. unspecified impurities |
| Conditions | USP & BP/EP Monograph Specifications for Calcitriol API |
Why This Matters
Procurement of the correct impurity standard is essential for meeting distinct regulatory thresholds; using an alternative standard would yield invalid results for demonstrating compliance.
- [1] USP Monographs: Calcitriol. USP31-NF26, Table 1: Impurity Limits. Accessed 2026. View Source
- [2] British Pharmacopoeia 2025. Calcitriol Monograph, Related Substances Limits. Accessed 2026. View Source
